N-(Diphosphonomethyl)glycine
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Overview
Description
N-(Diphosphonomethyl)glycine is a diphosphonic acid derivative known for its unique chemical properties and applications This compound is characterized by the presence of two phosphonic acid groups attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Diphosphonomethyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with formaldehyde and a tertiary base in an alcoholic solution. After the reaction is complete, a dialkyl phosphite is added, followed by hydrolysis and acidification to yield the desired product . Another method involves the Petasis reaction between glyoxylic acid, α-amino phosphonates, and organylboronic acid, which offers preparative simplicity and high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Diphosphonomethyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonic acid groups, which can participate in complex formation and other chemical interactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can lead to the formation of various substituted glycine compounds.
Scientific Research Applications
N-(Diphosphonomethyl)glycine has a wide range of scientific research applications. In materials science, it has been used to prepare titanium (IV) salts, which exhibit unique properties such as porosity and proton conductivity . In chemistry, it serves as a building block for the synthesis of other complex molecules. In biology and medicine, derivatives of this compound have been studied for their immunotropic activity and potential therapeutic uses .
Mechanism of Action
The mechanism of action of N-(Diphosphonomethyl)glycine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as horseradish peroxidase by a competitive mechanism . This inhibition can lead to the accumulation of free radicals and disruption of normal cellular processes.
Comparison with Similar Compounds
N-(Diphosphonomethyl)glycine can be compared to other similar compounds such as N-(phosphonomethyl)glycine (glyphosate). While both compounds contain phosphonic acid groups, this compound has two such groups, which confer different chemical properties and reactivity. Other similar compounds include various N-phosphonomethyl-α-amino acids, which share structural similarities but differ in their specific functional groups and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study for researchers in chemistry, biology, and materials science.
Biological Activity
N-(Diphosphonomethyl)glycine, commonly known as glyphosate, is a widely used herbicide that exhibits significant biological activity. This article explores its mechanisms of action, toxicity, and potential health implications based on diverse research findings.
Property | Description |
---|---|
IUPAC Name | N-(Phosphonomethyl)glycine |
Molecular Formula | C₃H₈NO₅P |
Molecular Weight | 169 g/mol |
Melting Point | 189.5 °C |
Solubility | Soluble in water |
Density | 1.74 g/mL |
Stability | Stable for 32 days at 25 °C, pH 5, 7, and 9 |
Glyphosate primarily functions as an herbicide by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , which is crucial in the shikimate pathway for aromatic amino acid biosynthesis. This pathway is present in plants, fungi, and some bacteria but absent in animals, which contributes to glyphosate's selective toxicity towards weeds while being considered relatively safe for mammals .
Cytotoxicity and Clastogenicity
Research has demonstrated that glyphosate exhibits moderate clastogenicity and low antiproliferative activity on mice bone marrow cells. In vitro studies revealed that certain cyclic derivatives of glyphosate showed enhanced cytotoxic effects against human tumor cell lines, particularly triggering apoptotic cell death in specific cancer cell lines at concentrations ranging from 20 to 67 µM .
Neurotoxic Effects
Recent studies have highlighted glyphosate's potential neurotoxic effects. Exposure to glyphosate has been associated with alterations in neuronal development and function, including increased permeability of the blood-brain barrier (BBB) and changes in gene expression related to neuronal growth and apoptosis . These findings raise concerns about the long-term impacts of glyphosate exposure on human health.
Case Studies
- Cancer Incidence Among Pesticide Applicators : A case-control study indicated a potential association between glyphosate exposure and an increased risk of non-Hodgkin lymphoma (NHL). While overall cancer incidence was not significantly linked to glyphosate use, there was a notable increase in melanoma risk among exposed individuals .
- Nephrotoxicity : A study on renal proximal tubule cells demonstrated that glyphosate can induce apoptosis through activation of the N-methyl-D-aspartate receptor (NMDA), suggesting potential nephrotoxic effects .
Research Findings Summary
- Clastogenic Effects : Glyphosate derivatives exhibit moderate clastogenicity with significant cytotoxicity against human tumor cells.
- Neurodevelopmental Impact : Glyphosate alters neuronal development markers and increases BBB permeability.
- Cancer Risk : Epidemiological studies suggest a connection between glyphosate exposure and specific cancers, notably NHL and melanoma.
Properties
CAS No. |
55339-21-4 |
---|---|
Molecular Formula |
C3H9NO8P2 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-(diphosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H9NO8P2/c5-2(6)1-4-3(13(7,8)9)14(10,11)12/h3-4H,1H2,(H,5,6)(H2,7,8,9)(H2,10,11,12) |
InChI Key |
PUOUFDPPEXJKCL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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